Product packaging for (R)-Suprofen(Cat. No.:CAS No. 52780-13-9)

(R)-Suprofen

Cat. No.: B13581219
CAS No.: 52780-13-9
M. Wt: 260.31 g/mol
InChI Key: MDKGKXOCJGEUJW-SECBINFHSA-N
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Description

Contextualization of Chirality in Small Molecule Chemistry

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a person's left and right hands. libretexts.org This property arises from the three-dimensional arrangement of atoms within a molecule. eurekaselect.com In organic chemistry, chirality is most commonly observed in molecules containing a tetrahedral carbon atom bonded to four different substituents. libretexts.org This carbon atom is referred to as a chiral center or stereocenter. libretexts.org The presence of a chiral center gives rise to stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. eurekaselect.com The significance of chirality extends beyond theoretical chemistry, playing a crucial role in various technological applications and, most notably, in the field of pharmacology. researchgate.netnih.gov The interaction of small molecules with biological systems, which are themselves inherently chiral (e.g., proteins and DNA), is often highly dependent on the molecule's stereochemistry. nih.gov

Enantiomeric Considerations in Chiral Compounds: Fundamental Principles

Chiral molecules can exist as a pair of stereoisomers called enantiomers. eurekaselect.com Enantiomers are mirror images of each other that cannot be superimposed. eurekaselect.com They share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. nih.gov However, they differ in their interaction with plane-polarized light, with one enantiomer rotating the light to the right (dextrorotatory or (+)) and the other to the left (levorotatory or (-)) by an equal amount. nih.gov A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. nih.gov

The critical distinction between enantiomers becomes apparent in a chiral environment, such as the human body. mdpi.com Biological systems, composed of chiral molecules like amino acids and sugars, can interact differently with each enantiomer of a chiral drug. nih.gov This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of the two enantiomers. mdpi.com One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). researchgate.net This has led to a paradigm shift in drug development, with a greater emphasis on the development of single-enantiomer drugs to improve therapeutic outcomes. mdpi.com

Historical and Academic Relevance of Suprofen (B1682721) Stereoisomers in Research

Suprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class, commonly known as "profens". viamedica.plnih.gov As a member of this class, suprofen possesses a chiral center in its propionic acid moiety, and therefore exists as two enantiomers: (R)-Suprofen and (S)-Suprofen. viamedica.plontosight.ai The profens are a significant group of chiral drugs that are often marketed as racemic mixtures. nih.gov

Research into the stereoisomers of profens, including suprofen, has been a subject of considerable academic interest. ingentaconnect.com A key area of investigation has been the phenomenon of metabolic chiral inversion, where the less active (R)-enantiomer is converted into the more active (S)-enantiomer within the body. viamedica.plviamedica.pl This unidirectional inversion is a characteristic feature of many 2-arylpropionic acid derivatives. ingentaconnect.com Studies have explored the stereoselective binding of profen enantiomers to proteins like serum albumin, which can influence their distribution and metabolism. nih.gov For instance, it has been observed that the Drug Site 2 (DS2) of albumin preferentially binds the (S)-enantiomers of several profens, including suprofen. nih.gov The synthesis of enantiomerically pure profens has also been a significant area of research, with various methods being developed for their production. researchgate.netresearchgate.net

The differential pharmacological activity between the enantiomers of profens has been a driving force for this research. viamedica.pl Generally, the (S)-enantiomer is responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. viamedica.plontosight.ai This has prompted investigations into the development of single-enantiomer profen formulations to potentially offer a better therapeutic profile.

Below is a table summarizing key properties of Suprofen:

PropertyValueSource
IUPAC Name2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid nih.gov
Molecular FormulaC14H12O3S caymanchem.com
Molar Mass260.31 g/mol nih.gov
Melting Point124.3 °C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B13581219 (R)-Suprofen CAS No. 52780-13-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52780-13-9

Molecular Formula

C14H12O3S

Molecular Weight

260.31 g/mol

IUPAC Name

(2R)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m1/s1

InChI Key

MDKGKXOCJGEUJW-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O

Origin of Product

United States

Advanced Enantiomeric Resolution and Separation Techniques for Suprofen

Chromatographic Enantioseparation Methods

Chromatographic techniques are powerful tools for the separation of chiral compounds. nih.gov The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), where a chiral selector is immobilized on a support material. researchgate.netchromatographyonline.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CSP. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of non-steroidal anti-inflammatory drugs (NSAIDs), including Suprofen (B1682721). nih.govresearchgate.net The success of chiral HPLC largely depends on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. chromatographyonline.comresearchgate.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of NSAIDs. researchgate.netd-nb.info For instance, an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase has demonstrated excellent resolution for several NSAIDs. researchgate.netnih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Cyclodextrin-based CSPs are also effective for resolving profen enantiomers. springernature.comscispace.comnih.gov These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to separation. researchgate.net The enantioselectivity can be tuned by modifying the cyclodextrin (B1172386) structure and by adjusting the mobile phase composition, such as pH and the type and concentration of organic modifiers. chromatographyonline.com In some cases, a monolithic silica (B1680970) capillary column with immobilized penicillin G acylase has been used to enantioseparate Suprofen and other profens in under five minutes. researchgate.net

Table 1: Examples of Chiral HPLC Conditions for Profen Enantioseparation

Chiral Stationary Phase Mobile Phase Analytes Including Suprofen Reference
Amylose tris(3-chloro-5-methylphenylcarbamate) Acetonitrile-water (0.1% formic acid, v/v) (50:50, v/v) (R,S)-Ibuprofen, S-Ibuprofen, (R,S)-Ketoprofen, S-Ketoprofen, S-Naproxen, (R,S)-Loxoprofen researchgate.netnih.gov
Cyclodextrin-bonded silica Not specified Positional isomers of Suprofen springernature.com
Immobilized penicillin G acylase on monolithic epoxy silica Not specified rac-Ketoprofen, rac-Suprofen, rac-Flurbiprofen researchgate.net
Whelk-O1 Hexane/isopropanol = 80/20 Naproxen (B1676952), Ibuprofen (B1674241), Ketoprofen (B1673614), Fenoprofen researchgate.net

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for enantioseparation. scielo.br SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. scielo.br This technique often provides faster separations and is considered a "greener" alternative due to reduced organic solvent consumption. d-nb.info

Polysaccharide-based chiral stationary phases are also prevalent in SFC. For example, an amylose tris-(3,5-dimethylphenylcarbamate) phase has been successfully used for the enantioseparation of several profens. d-nb.inforesearchgate.net The mobile phase typically consists of supercritical carbon dioxide with a small percentage of an organic modifier, such as methanol, and an additive to improve peak shape and resolution. d-nb.inforesearchgate.net

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) can be employed for the enantiomeric analysis of Suprofen, but it typically requires derivatization to increase the volatility and thermal stability of the analyte. mdpi.comkist.re.kr

A common approach involves chiral derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. For Suprofen, derivatization with S-(-)-1-(naphthyl)ethylamine to form diastereomeric amides has been reported, followed by separation and quantification using GC-mass spectrometry (GC-MS). nih.gov Another method involves derivatization to form tert-butyldimethylsilyl (TBDMS) derivatives, which are then analyzed on a capillary GC system. kist.re.kr

Table 2: Chiral GC Derivatization and Analysis of Suprofen

Derivatization Agent Analytical Method Internal Standard Key Findings Reference
S-(-)-1-(naphthyl)ethylamine Capillary GC-MS (+/-)-[2H7]Suprofen Forms diastereomeric amides for separation. nih.gov
N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide Capillary GC and GC-MS Not specified Forms TBDMS derivatives suitable for GC analysis. kist.re.kr

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires only a small amount of sample and chiral selector, making it a cost-effective and "green" method for enantioseparation. nih.govmdpi.com In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of profens. researchgate.netfarmaciajournal.com The separation is based on the differential complexation between the enantiomers and the CD, which alters their electrophoretic mobility. bio-rad.com Various neutral and charged CD derivatives have been investigated. For instance, heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been found to be effective for the resolution of several profens. researchgate.net

The use of dual CD systems, combining a charged and a neutral CD, can sometimes enhance separation selectivity and resolution. mdpi.comuliege.be For example, a mixture of a cationic amino-β-cyclodextrin and a neutral trimethyl-β-CD has been used to resolve Suprofen and other arylpropionic acid NSAIDs. mdpi.com Nonaqueous capillary electrophoresis (NACE) using charged β-CD derivatives has also been successfully applied to resolve the enantiomers of Suprofen. nih.govuliege.benih.gov

Table 3: Capillary Electrophoresis Conditions for Suprofen Enantioseparation

Chiral Selector(s) CE Mode Key Findings References
Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin Capillary Zone Electrophoresis (CZE) Effective for quantitative enantiomeric resolution. researchgate.net
Amino-β-cyclodextrin (NH₂-β-CD) and Trimethyl-β-CD (TM-β-CD) Capillary Electrophoresis (CE) Dual CD system provides differential migration and chiral recognition. mdpi.com
6-monodeoxy-6-mono(3-hydroxy)propylamino-β-CD (PA-β-CD) Nonaqueous Capillary Electrophoresis (NACE) Resolves enantiomers of acidic drugs like Suprofen. nih.govuliege.benih.gov
Sulfobutyl ether B-cyclodextrin and Trimethyl-B-cyclodextrin Capillary Electrophoresis (CE) Simultaneous addition improves chiral resolution. uliege.be

Enzymatic Resolution Strategies

Enzymatic kinetic resolution is a powerful method for the synthesis of enantiomerically pure compounds. scielo.br This technique relies on the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. bioline.org.br

Lipase-Catalyzed Kinetic Resolution of Suprofen Esters/Thioesters

Lipases have been extensively used for the kinetic resolution of profens, including Suprofen, through enantioselective esterification or hydrolysis of their esters or thioesters. bioline.org.brd-nb.infomdpi.com Lipases from various sources, such as Candida rugosa, Candida antarctica, and porcine pancreas, have shown (S)-preference in the resolution of profens. bioline.org.brmdpi.comnih.gov

In a typical kinetic resolution, a racemic mixture of a Suprofen ester is subjected to hydrolysis catalyzed by a lipase (B570770). The lipase will preferentially hydrolyze the (S)-ester, producing (S)-Suprofen and leaving the (R)-ester largely unreacted. Conversely, in an esterification reaction with racemic Suprofen, the lipase will preferentially esterify the (S)-enantiomer.

A significant advancement in this area is the development of dynamic kinetic resolution (DKR). In DKR, the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. researchgate.netacs.org This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer. For Suprofen, a DKR process has been developed using a lipase from Candida rugosa for the enantioselective hydrolysis of a Suprofen thioester, coupled with trioctylamine (B72094) as a racemization catalyst. researchgate.netnih.gov This method has achieved a complete conversion of the racemate to the desired (S)-Suprofen with high enantiomeric excess. researchgate.net

Table 4: Lipase-Catalyzed Resolution of Suprofen

Lipase Source Reaction Type Substrate Key Findings References
Candida rugosa Enantioselective hydrolysis (R,S)-Suprofen 2,2,2-trifluoroethyl thioester Coupled with trioctylamine for dynamic kinetic resolution to produce (S)-Suprofen. researchgate.netnih.gov
Not specified Not specified Racemic Suprofen Lipases have been used to resolve Suprofen enantiomers. bioline.org.br
Candida rugosa Not specified Racemic Suprofen Shows (S)-preference in resolution. mdpi.comnih.gov

Dynamic Kinetic Resolution Processes for Enhanced Yields

Dynamic kinetic resolution (DKR) represents a significant advancement over traditional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer. This circumvents the 50% theoretical yield limit of conventional kinetic resolution, enabling a potential conversion of 100% of the racemic starting material into a single, desired enantiomer.

A prominent application of DKR for producing (S)-Suprofen involves a chemoenzymatic approach. This process utilizes a lipase for the enantioselective hydrolysis of a racemic Suprofen thioester, coupled with a chemical catalyst for the racemization of the unreacted (R)-thioester. tandfonline.comacs.org In a widely cited model, racemic Suprofen 2,2,2-trifluoroethyl thioester is subjected to hydrolysis in an organic solvent like isooctane (B107328) or cyclohexane. researchgate.netresearchgate.netnih.gov Candida rugosa lipase is often the biocatalyst of choice, selectively hydrolyzing the (S)-thioester to (S)-Suprofen. researchgate.net Simultaneously, an organic base, such as trioctylamine, acts as the racemization catalyst, continuously converting the remaining (R)-thioester back into the racemic mixture, which re-enters the cycle. tandfonline.comnih.gov

This coupled system effectively pulls the equilibrium towards the formation of the desired (S)-enantiomer. Research by Lin and Tsai demonstrated that this method could achieve a complete conversion of the racemic thioester into (S)-Suprofen with an enantiomeric excess (ee) of 95%. nih.gov The process can be further optimized by integrating a hollow-fiber membrane reactor to continuously extract the (S)-Suprofen product into an aqueous phase, streamlining the process and improving efficiency. researchgate.net

Table 1: Key Parameters in the Dynamic Kinetic Resolution of Suprofen Thioester

Parameter Description Finding/Example Reference
Substrate Racemic Suprofen derivative (R,S)-Suprofen 2,2,2-trifluoroethyl thioester nih.gov
Biocatalyst Enzyme for selective reaction Candida rugosa lipase (immobilized or crude) researchgate.net
Racemization Catalyst Agent for in-situ racemization Trioctylamine tandfonline.comnih.gov
Solvent Reaction medium Isooctane, Cyclohexane researchgate.netresearchgate.net
Yield Theoretical product conversion ~100% researchgate.net

| Enantiomeric Excess | Purity of the final product | 95% ee for (S)-Suprofen | nih.gov |

Enantioselective Hydrolysis and Esterification Reactions

Kinetic resolution via enantioselective hydrolysis or esterification, catalyzed by hydrolase enzymes like lipases, is a cornerstone of biocatalytic chiral separations. jst.go.jp These methods exploit the inherent ability of enzymes to differentiate between enantiomers, catalyzing the reaction of one much faster than the other. For 2-arylpropionic acids like Suprofen, lipases from various microbial sources, particularly Candida rugosa, have been extensively studied and have shown a distinct preference for the (S)-enantiomer. scielo.brrsc.orgnih.gov

In an enantioselective hydrolysis reaction, a racemic ester of Suprofen is used as the substrate. The lipase selectively hydrolyzes the (S)-ester to the corresponding (S)-Suprofen acid, leaving the (R)-ester largely unreacted. d-nb.info Conversely, in an enantioselective esterification, racemic Suprofen acid is reacted with an alcohol. The lipase preferentially catalyzes the esterification of the (S)-acid, resulting in the formation of the (S)-ester and leaving the (R)-acid in the reaction mixture. acs.org

While these methods are effective for separating the enantiomers, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains as the unreacted substrate. The efficiency of these resolutions is often quantified by the enantiomeric ratio (E-value), which indicates the selectivity of the enzyme. High E-values are desirable for achieving high enantiomeric excess of both the product and the remaining substrate. Studies have focused on optimizing reaction conditions—such as the choice of solvent, alcohol (for esterification), and enzyme immobilization—to maximize both conversion and enantioselectivity. scielo.br

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Profens

Profen Biocatalyst Reaction Type Key Finding Reference
Suprofen Candida rugosa lipase Esterification Convenient preparation of both enantiomers. acs.org
Suprofen Candida rugosa lipase Transesterification Synthesis of (S)-suprofen ester prodrugs from racemic ester. researchgate.net
Ketoprofen Candida rugosa lipase Esterification High enantioselectivity (E = 185) for the (S)-enantiomer. nih.gov

Chemical Resolution Approaches

Chemical resolution methods provide classical yet robust alternatives to enzymatic processes for separating enantiomers. These techniques typically involve the formation of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional means.

Diastereomeric Salt Formation with Chiral Resolving Agents

The most established method for the industrial-scale resolution of racemic acids and bases is diastereomeric salt formation. scielo.br This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent—a chiral base for a racemic acid like Suprofen—to form a pair of diastereomeric salts. fiveable.meadvanceseng.com

(R)-Suprofen + (R)-Base → (R,R)-Diastereomeric Salt (S)-Suprofen + (R)-Base → (S,R)-Diastereomeric Salt

These resulting diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent. fiveable.me This solubility difference allows for their separation through fractional crystallization. scielo.br One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved in the mother liquor. After separation by filtration, the pure enantiomer of Suprofen is recovered by breaking the salt, typically through acidification, which also allows for the recovery and recycling of the chiral resolving agent. Common resolving agents for acidic drugs include chiral amines such as L-lysine and (S)-methylbenzylamine. scielo.bradvanceseng.com The selection of the appropriate resolving agent and crystallization solvent is critical and often requires empirical screening to achieve efficient separation. scielo.br

Derivatization with Chiral Derivatizing Agents followed by Achiral Separation

An alternative chemical approach, known as the indirect method, involves the covalent reaction of the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org For Suprofen, which contains a carboxylic acid group, the CDA would typically be a chiral alcohol or amine, forming a diastereomeric ester or amide, respectively.

(R,S)-Suprofen + (R')-CDA → this compound-(R')-CDA + (S)-Suprofen-(R')-CDA

These diastereomeric products can then be separated using standard achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). wikipedia.orgscispace.com Because the separation occurs on a non-chiral stationary phase, this method is often more straightforward and versatile than direct chiral chromatography. Once the diastereomers are separated, the original Suprofen enantiomers can be regenerated by cleaving the covalent bond to the derivatizing agent. While effective, this multi-step process (derivatization, separation, and cleavage) makes it more common for analytical-scale enantiomeric purity determination than for large-scale preparative separations. nih.gov

Crystallization-Based Enantiomeric Enrichment

Crystallization is a powerful purification technique that can be harnessed for the direct separation of enantiomers without the need for resolving or derivatizing agents. These methods exploit the differences in the solid-state properties of enantiomers and racemates.

One such technique is preferential crystallization , also known as resolution by entrainment. This method is applicable to racemic compounds that form conglomerates (a physical mixture of separate crystals of each enantiomer) rather than a racemic compound (a crystal containing equal numbers of both enantiomers in the unit cell). The process involves creating a supersaturated solution of the racemate and then seeding it with crystals of the desired enantiomer, for example, this compound. This induces the selective crystallization of that enantiomer from the solution. scielo.br

A more advanced and powerful technique is crystallization-induced asymmetric transformation (CIAT) . This method combines crystallization with in-situ racemization of the undesired enantiomer in the solution phase. nih.govresearchgate.net As the desired enantiomer crystallizes, the solution becomes enriched in the other enantiomer. If conditions allow for the racemization of this other enantiomer in solution, the equilibrium is continuously shifted, allowing the desired enantiomer to continue crystallizing. In principle, this can lead to the complete conversion of the racemate into a single solid enantiomer, achieving a yield of up to 100%. researchgate.net The mechanism can involve a polymorphic transition from a metastable crystalline phase to a more stable one, which drives the enantiomeric enrichment. nih.gov

Research into host-guest chemistry has also revealed pathways for enantiomeric enrichment. Studies involving Suprofen and cyclodextrins have shown that upon crystallization of the host-guest complex, a preferential inclusion of one enantiomer can occur. Specifically, when complexed with β-cyclodextrin and a permethylated β-cyclodextrin (TRIMEB), the (S)-enantiomer of Suprofen was preferentially included in the resulting crystals, demonstrating a clear enrichment effect driven by supramolecular interactions in the solid state. researchgate.net

Stereoselective Biotransformations and Metabolic Mechanisms of R Suprofen

Mechanisms of Chiral Inversion of (R)-Suprofen to (S)-Suprofen

The chiral inversion of 2-arylpropionic acids (profens), including this compound, is a well-established metabolic pathway that effectively converts the less active (R)-enantiomer into the more potent (S)-enantiomer. viamedica.pl This unidirectional conversion is a complex, enzyme-mediated process. viamedica.plnih.gov

Once (R)-suprofenoyl-CoA is formed, it undergoes epimerization to its (S)-diastereomer, a reaction catalyzed by the enzyme 2-arylpropionyl-CoA epimerase, also known as α-methylacyl-CoA racemase (AMACR). nih.govdoi.orgsemanticscholar.org This enzyme is a key component of the inversion pathway for 2-arylpropionic acid derivatives. nih.govdoi.org The epimerase facilitates the conversion of the (R)-thioester to the (S)-thioester. viamedica.pl Following epimerization, the resulting (S)-suprofenoyl-CoA is hydrolyzed by a non-stereoselective thioesterase, releasing the pharmacologically active (S)-Suprofen. nih.govdoi.org The sequence data for 2-arylpropionyl-CoA epimerase shows homology with carnitine dehydratases, suggesting a potential role for this enzyme in lipid metabolism beyond drug transformation. nih.govsemanticscholar.org

The extent and occurrence of chiral inversion are highly dependent on the specific drug and animal species being studied. nih.gov In vitro models have been instrumental in elucidating the mechanisms of this process. For instance, isolated rat hepatocytes have proven to be a suitable in vitro system for investigating the metabolic chiral inversion of profens like ibuprofen (B1674241). nih.govnih.gov Studies using this model show that the inversion is a unidirectional process, converting the (R)-enantiomer to the (S)-enantiomer, while the reverse reaction does not occur. nih.govnih.gov The reaction in hepatocytes requires cofactors such as CoA and ATP. nih.gov

In contrast to the unidirectional inversion commonly observed, some studies have reported bidirectional chiral inversion. For example, substantial chiral inversion in both directions was observed for ketoprofen (B1673614) in male CD-1 mice. nih.gov In non-human models, microorganisms such as Verticillium lecanii have also been shown to mediate the chiral inversion of the (R)-enantiomer of 2-arylpropionic acids to the (S)-form, suggesting this fungus could serve as a microbial model for mammalian chiral inversion. researchgate.net However, the specific nuances of this compound inversion across different biological models require direct investigation.

Enantioselective Cytochrome P450-Mediated Metabolism

Parallel to chiral inversion, this compound undergoes oxidative metabolism primarily mediated by the cytochrome P450 (CYP) enzyme superfamily. This pathway is also subject to stereoselective effects, influencing the metabolic fate of the enantiomer.

The primary enzyme responsible for the metabolism of suprofen (B1682721) is Cytochrome P450 2C9 (CYP2C9). nih.govdrugbank.com Suprofen, like the related compound tienilic acid, acts as a mechanism-based inactivator of CYP2C9. nih.govnih.govresearchgate.net This inactivation occurs when CYP2C9 metabolically bioactivates the drug into a highly reactive intermediate that binds to the enzyme, leading to its irreversible inhibition. researchgate.net

Interestingly, while CYP2C9 is the main metabolizing enzyme, there is little evidence for significant enantioselective metabolism between the (R) and (S) enantiomers of suprofen. nih.gov In studies using recombinant P450 2C9, the metabolic rates of this compound and (S)-Suprofen were found to be comparable, as determined by substrate depletion methods. nih.gov

Table 1: Metabolic Half-life of Suprofen Enantiomers with P450 2C9
CompoundIn Vitro Half-life (minutes)
(±)-Suprofen50
This compound38
(S)-Suprofen35

Data sourced from Hutzler et al., 2009. nih.gov

The oxidative metabolism of suprofen by CYP2C9 primarily involves the thiophene (B33073) ring. nih.gov This bioactivation can proceed through two main pathways: S-oxidation, which forms a reactive thiophene-S-oxide intermediate, and epoxidation, which generates a thiophene epoxide. researchgate.net These reactive intermediates can covalently bind to the enzyme, causing its inactivation. researchgate.netnih.gov

Thiophene ring oxidation is a common pathway for many thiophene-containing drugs and can lead to toxicity. researchgate.net For suprofen, the P450 2C9-catalyzed oxidation of the thiophene ring is proposed to form a reactive thiophene-4,5-epoxide. researchgate.net Another significant metabolic route is hydroxylation. The major metabolite of the related compound tienilic acid, for example, is 5-hydroxytienilic acid, which results from the regioselective hydroxylation of the thiophene ring. nih.gov Oxygen-18 (¹⁸O₂) incorporation experiments with suprofen strongly suggest that the oxygen atom in the resulting 5-hydroxysuprofen metabolite is derived from molecular oxygen (O₂), which is consistent with an epoxidation pathway. researchgate.net

Mechanism-Based Inactivation of Cytochrome P450 Enzymes by this compound Metabolites

This compound, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2C9, leading to the formation of reactive metabolites that can cause mechanism-based inactivation of these enzymes. nih.govresearchgate.netnih.gov This inactivation occurs when the metabolically generated intermediate covalently binds to the enzyme, rendering it non-functional. researchgate.net The process is time- and concentration-dependent and has significant implications for drug-drug interactions.

The bioactivation of suprofen is thought to involve the oxidation of its thiophene ring. researchgate.netresearchgate.net This can proceed through two primary pathways: S-oxidation, which forms a reactive thiophene-S-oxide, or epoxidation, which generates a thiophene epoxide. Both of these intermediates are electrophilic and can react with nucleophilic residues within the active site of the CYP2C9 enzyme, leading to its irreversible inactivation. researchgate.net Studies with the racemic mixture of suprofen have demonstrated its ability to inactivate the diclofenac-4-hydroxylase activity of CYP2C9. researchgate.net

While much of the research has been conducted with racemic (±)-suprofen, it is understood that both the (R) and (S) enantiomers contribute to this effect. nih.gov Although direct comparisons of the inactivation potential of the individual enantiomers are not extensively detailed, the similar metabolic half-lives of (R)- and (S)-suprofen suggest that one isomer does not significantly protect the enzyme from inactivation by the other when administered as a racemic mixture. nih.gov

The inactivation of CYP2C9 by suprofen is less efficient compared to another thiophene-containing drug, tienilic acid. nih.govnih.gov This difference in efficiency is attributed to tienilic acid having a higher binding affinity for the enzyme. nih.gov The inactivation kinetics for (±)-suprofen have been shown to follow a sigmoidal profile when using certain probe substrates, with a notable decrease in efficiency compared to tienilic acid. nih.gov

Table 1: Comparison of Inactivation Efficiency of CYP2C9 by (±)-Suprofen and Tienilic Acid

InactivatorProbe SubstrateInactivation Efficiency (kinact/KI) (mL/min/µmol)
(±)-Suprofen(S)-Flurbiprofen~1
(±)-SuprofenDiclofenac~1
(±)-Suprofen(S)-Warfarin~3
Tienilic Acid(S)-Flurbiprofen~9
Tienilic AcidDiclofenac~9
Tienilic Acid(S)-Warfarin~10

Data compiled from Hutzler et al. (2009). nih.gov

Conjugation Reactions of this compound and its Metabolites

Glucuronidation is a major phase II metabolic pathway for many drugs, including NSAIDs. nih.govwikipedia.orgtaylorandfrancis.com This process involves the conjugation of glucuronic acid to the drug molecule, which increases its water solubility and facilitates its excretion from the body. wikipedia.org For carboxylic acid-containing drugs like suprofen, this typically results in the formation of an acyl glucuronide. nih.gov

While specific studies detailing the glucuronidation of this compound are not extensively available, the metabolic pathways of similar 2-arylpropionic acid NSAIDs, such as ibuprofen and naproxen (B1676952), provide a strong indication of the likely biotransformation of suprofen. nih.govnih.gov Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing glucuronidation. nih.gov For many NSAIDs, UGT2B7 is a key enzyme involved in the formation of acyl glucuronides. nih.gov It is highly probable that this compound also serves as a substrate for UGT enzymes, leading to the formation of this compound acyl glucuronide.

Acyl glucuronides are known to be potentially reactive metabolites. nih.gov They can undergo intramolecular rearrangement and have the capacity to bind covalently to proteins, which can contribute to toxicity. nih.gov

The formation of glutathione (B108866) (GSH) conjugates is another important detoxification pathway for reactive electrophilic metabolites. nih.gov Given that the metabolism of this compound can generate reactive intermediates from the oxidation of its thiophene ring, conjugation with glutathione is a plausible metabolic route. researchgate.net

The reactive thiophene-S-oxide or thiophene epoxide intermediates of suprofen can be detoxified by reacting with the nucleophilic thiol group of glutathione. researchgate.net This reaction, often catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a suprofen-glutathione conjugate, which can be further metabolized and excreted. nih.gov While direct evidence for the formation of this compound-glutathione conjugates in vivo is limited, the known bioactivation pathways of thiophene-containing compounds strongly support this possibility. researchgate.netresearchgate.net The formation of such conjugates represents a critical detoxification mechanism, preventing the reactive metabolites from binding to cellular macromolecules and causing toxicity. nih.gov

Structural Characterization of Stereoselective Metabolites

The stereoselective metabolism of suprofen results in various metabolites. Following administration of racemic suprofen to rats, several urinary metabolites have been identified. nih.gov These include the parent drug, 2-(4-(2-thienylhydroxymethyl)phenyl)propionic acid, and 2-(4-carboxyphenyl)propionic acid, along with their respective conjugates. nih.gov

A significant labile metabolite has been identified as 2-(4-(5-hydroxy-2-thienylcarbonyl)phenyl)propionic acid, which results from the hydroxylation of the thiophene ring. nih.gov The structural identification of these metabolites has been accomplished using techniques such as gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Studies in humans have shown that the pharmacokinetics of suprofen are stereoselective, with plasma concentrations of the (R)-isomer being consistently higher than the (S)-isomer. nih.gov Interestingly, a portion of the administered (R)-isomer undergoes stereospecific inversion to the (S)-isomer, while no measurable inversion from (S) to (R) is observed. nih.gov The primary human metabolites of suprofen include a suprofen-sulfoxide and a thiophene-4,5-epoxide, further highlighting the role of thiophene ring oxidation in its metabolism. nih.gov

Table 2: Identified Metabolites of Suprofen

MetaboliteMethod of IdentificationSpecies
2-(4-(2-thienylhydroxymethyl)phenyl)propionic acidRadio-GC, GC/MSRat
2-(4-carboxyphenyl)propionic acidRadio-GC, GC/MSRat
2-(4-(5-hydroxy-2-thienylcarbonyl)phenyl)propionic acidGC/MS, 1H NMRRat
Suprofen-sulfoxideNot specifiedHuman
Thiophene-4,5-epoxideNot specifiedHuman

Data compiled from Mori et al. (1985) and PubChem CID 5359. nih.govnih.gov

Molecular Pharmacology and Interaction Studies of R Suprofen

Stereoselective Enzyme Inhibition Kinetics

The biological activity of chiral drugs like suprofen (B1682721) can differ significantly between enantiomers. The differential interaction of (R)- and (S)-Suprofen with their enzyme targets is a key aspect of their pharmacology. This stereoselectivity is quantified through in vitro enzymatic studies that measure the extent of enzyme inhibition.

Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, or "profens," typically exhibit marked stereoselectivity in their inhibition of cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory and analgesic effects associated with the inhibition of prostaglandin (B15479496) synthesis are predominantly attributed to the (S)-enantiomer. nih.govresearchgate.net In vitro enzymatic assays consistently demonstrate that the (S)-enantiomers of profens like ketoprofen (B1673614) and flurbiprofen (B1673479) are potent inhibitors of both COX-1 and COX-2. nih.gov In contrast, the (R)-enantiomers are generally considered weak inhibitors of arachidonic acid (AA) oxygenation by either COX isoform. nih.govnih.gov For instance, studies on ketoprofen and flurbiprofen have shown the (S)-enantiomers to be 100 to 500-fold more potent than their corresponding (R)-enantiomers in inhibiting COX-2. nih.gov In some cases, the minimal inhibition observed with (R)-enantiomers has been attributed to slight contamination with the highly active (S)-enantiomer. nih.gov

While specific IC50 values for the individual enantiomers of suprofen are not widely documented in the reviewed literature, the established pattern for the profen class suggests that (S)-Suprofen is the primary inhibitor of COX-1 and COX-2. Suprofen itself is recognized as a dual inhibitor of both COX-1 and COX-2. selleckchem.comselleckchem.com

A significant finding in the study of (R)-profens is their role as potent "substrate-selective inhibitors" of COX-2. nih.gov Research has revealed that while (R)-enantiomers of ibuprofen (B1674241), naproxen (B1676952), and flurbiprofen are poor inhibitors of COX-2 when arachidonic acid is the substrate, they are potent inhibitors of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov This selective inhibition does not lead to the typical anti-inflammatory effects associated with prostaglandin reduction but may contribute to other pharmacological activities by modulating the endocannabinoid system. nih.gov

Table 1: Comparative in vitro Inhibition of COX-1 and COX-2 by Profen Enantiomers This table presents illustrative data for other profens to demonstrate the general principle of stereoselective inhibition, as specific data for suprofen enantiomers were not available in the searched literature.

Compound Enzyme IC50 Source
(S)-Ketoprofen COX-2 (sheep placenta) 5.3 µM nih.gov
(R)-Ketoprofen COX-2 (sheep placenta) > 80 µM nih.gov
(S)-Flurbiprofen COX-2 (sheep placenta) 0.48 µM nih.gov
(R)-Flurbiprofen COX-2 (sheep placenta) > 80 µM nih.gov
(S)-ARN2508 COX-1 7.0 nM researchgate.net
(R)-ARN2508 COX-1 4.6 µM researchgate.net
(S)-ARN2508 COX-2 (AA substrate) 39 nM researchgate.net
(R)-ARN2508 COX-2 (AA substrate) > 10 µM (~50% inhibition) researchgate.net
(R)-ARN2508 COX-2 (2-AG substrate) 0.34 µM researchgate.net

The potency of an inhibitor is fundamentally determined by its binding affinity for the target enzyme, which can be expressed by parameters such as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a stronger interaction and higher affinity between the inhibitor and the enzyme. For chiral NSAIDs, these values often differ significantly between enantiomers.

While specific Ki or Kd values for (R)-Suprofen binding to COX-1 and COX-2 are not detailed in the available literature, the principles of stereoselective binding are well-established. Binding studies indicate that heme is a required cofactor for COX activity, binding with high affinity to one monomer of the enzyme homodimer. nih.gov The binding of inhibitors like profens occurs in the cyclooxygenase channel. nih.gov The (S)-enantiomers are thought to form a more extensive network of interactions within the active site compared to the (R)-forms, leading to higher binding affinity and more potent inhibition. nih.gov The acidic dissociation constant (pKa) of NSAIDs is also a key factor, as it influences the ionization state of the molecule, which is critical for the key ionic interaction with Arg-120 at the base of the active site. medcentral.com Although specific quantitative data for this compound is lacking, its binding affinity for COX enzymes is expected to be substantially lower than that of (S)-Suprofen, consistent with its weaker inhibitory activity against arachidonic acid oxygenation.

Ligand-Target Interaction Analysis through Computational Approaches

Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand, such as this compound, and its protein target. Techniques like molecular docking, molecular dynamics, and QSAR are instrumental in understanding the structural basis of inhibitor binding and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. dost.gov.ph For NSAIDs, docking studies have been crucial in elucidating why (S)-enantiomers are more potent inhibitors of COX enzymes. The active site of COX is a long hydrophobic channel. nih.gov Most profens bind with their acidic carboxylate group forming a salt bridge with the positively charged Arg-120 residue located at the constriction of the channel. nih.govnih.gov

Although docking studies specifically for this compound were not found, extensive research on other (R)-profens provides a robust model. Crystal structures of (R)-naproxen and (R)-flurbiprofen complexed with COX-2 reveal that they bind in a similar fashion to their (S)-counterparts, with the carboxylate group interacting with Arg-120. nih.gov However, a key difference is the orientation of the α-methyl group. In the (R)-enantiomer, this methyl group creates unfavorable steric interactions, particularly with Tyr-355 at the base of the active site. nih.gov This steric hindrance is believed to prevent the (R)-enantiomer from achieving the optimal binding conformation necessary for potent inhibition of arachidonic acid oxygenation. nih.govacs.org Modeling studies of indomethacin (B1671933) enantiomers also suggest that steric clashes prevent the (R)-enantiomer from adopting the necessary binding pose within the COX-1 active site, contributing to its relative COX-2 selectivity. nih.govacs.org It is highly probable that this compound follows this binding pattern, where its α-methyl group leads to a less stable interaction within the COX active site compared to (S)-Suprofen.

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a protein-ligand complex over time, providing insights into binding stability and the conformational changes that may occur. researchgate.net MD simulations of COX enzymes have been used to study the flexibility of the active site, the mechanism of oxygen entry, and the dissociation pathways of inhibitors. researchgate.netnih.gov For example, simulations suggest that a specific part of the protein, helix D, plays a role in opening the channel to allow oxygen access to the active site. nih.gov

While no MD simulation studies focusing specifically on this compound were identified, this technique is critical for understanding the subtleties of stereoselective binding. MD simulations can calculate the binding free energy of a complex, providing a quantitative measure of stability. mdpi.com For (R)-profens, MD simulations could precisely model the steric clash between the α-methyl group and active site residues like Tyr-355, quantifying the energetic penalty of this interaction. nih.gov Furthermore, these simulations can reveal how the protein structure accommodates the less favored enantiomer, such as the slight repositioning of Arg-120 and Tyr-355 observed in the crystal structure of COX-2 with (R)-naproxen. nih.gov This computational approach is essential for explaining the kinetic and affinity differences between (R)- and (S)-enantiomers at an atomic level.

Quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For NSAIDs, QSAR models have been developed to predict COX-2 inhibitory activity and selectivity. researchgate.netresearchgate.net These models use molecular descriptors—numerical values that encode chemical information about a molecule's steric, electronic, and hydrophobic properties—to build a predictive equation. nih.gov

In the context of suprofen enantiomers, QSAR can be a powerful tool to understand the structural requirements for stereoselective inhibition. Although specific QSAR studies for suprofen enantiomers were not found in the search results, the methodology has been applied to other profens. researchgate.net For example, QSAR models have been developed for flurbiprofen and ibuprofen derivatives to explore the structural requirements for COX-1 inhibition. researchgate.net A key goal of such studies is to identify the descriptors that differentiate the activity of the (R)- and (S)-enantiomers. By building separate models for each enantiomer or by using specific 3D descriptors that capture chirality, QSAR can quantify the structural features responsible for the observed differences in potency. One study noted the development of QSAR models capable of predicting the fast-reacting enantiomer, highlighting the potential of this approach to address stereoselectivity. scispace.com For this compound, a QSAR study could help explain its weak activity against AA oxygenation and potentially predict its activity against other substrates, like endocannabinoids.

Theoretical Studies on Stereoselective Recognition Mechanisms

Computational methods, including molecular modeling and quantum chemical calculations, have been instrumental in elucidating the stereoselective recognition mechanisms of this compound at a molecular level. These theoretical studies provide valuable insights into the binding interactions that govern the preferential recognition of one enantiomer over the other by biological macromolecules.

Molecular docking and molecular dynamics simulations have been employed to investigate the binding of suprofen enantiomers to various proteins, most notably cyclooxygenase (COX) enzymes and serum albumins. researchgate.netresearchgate.net These studies help to visualize and analyze the binding modes and interaction energies of the (R)- and (S)-enantiomers within the active or binding sites of these proteins.

In the context of its primary pharmacological targets, COX-1 and COX-2, theoretical models have been used to understand the structural basis for the inhibitory activity of suprofen. drugbank.comhmdb.ca While detailed stereoselective binding studies for this compound specifically with COX enzymes are not extensively documented in the provided results, the general principles of NSAID-COX interactions can be inferred. For instance, studies on related NSAIDs like flurbiprofen and ibuprofen using quantum crystallography have highlighted the critical role of electrostatic interactions with key amino acid residues such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355) in the COX active site. nih.gov It is hypothesized that the spatial arrangement of the carboxyl group and the thiophene (B33073) ring of this compound dictates its specific interactions within the hydrophobic channel of the COX active site, likely influencing its binding affinity and inhibitory potency. acs.org

More detailed theoretical work has been conducted on the stereoselective binding of profens, including suprofen, to serum albumins. researchgate.net Crystallographic studies of profen complexes with equine and leporine serum albumins have shown that Drug Site 2 (DS2), a hydrophobic pocket in subdomain IIIA, preferentially binds the (S)-enantiomers of the investigated profens. researchgate.net Although this finding pertains to the (S)-enantiomer, it underscores the inherent ability of the albumin binding site to stereoselectively recognize profens. Computational analyses complement these experimental findings by calculating the binding free energies and identifying the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the drug-protein complex. For suprofen, docking studies have been performed to predict its binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR), yielding docking scores and MM/GBSA values that quantify the interaction strength. dergipark.org.tr

Furthermore, density functional theory (DFT) has been utilized to study the electronic properties and reactivity of suprofen. researchgate.net These quantum chemical methods can explain aspects of its metabolic fate and potential for bioactivation, which can be influenced by stereochemistry. researchgate.netresearchgate.net For example, the metabolic chiral inversion of 2-arylpropionic acids, a class to which suprofen belongs, is a well-known phenomenon that is believed to proceed through the stereoselective formation of coenzyme A thioesters. researchgate.netkcl.ac.uk Theoretical calculations can help model the energetics of such transformation pathways.

The combination of molecular docking, molecular dynamics, and quantum chemical calculations provides a powerful theoretical framework for understanding the stereoselective recognition of this compound. These studies reveal that the precise three-dimensional arrangement of functional groups in the (R)-enantiomer leads to a unique set of interactions with its biological targets, ultimately governing its pharmacological and pharmacokinetic profile.

Interactive Data Tables

Table 1: Computational Binding Analysis of Suprofen with EGFR. dergipark.org.tr This table presents the results from a molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) study, which are computational methods used to predict the binding affinity of a ligand (suprofen) to a protein target (EGFR). The docking score represents the predicted binding energy, with more negative values indicating a stronger predicted interaction. The MM/GBSA score is a more refined calculation of the binding free energy.

Chemical Compounds Mentioned

Advanced Spectroscopic and Computational Analysis of R Suprofen

Spectroscopic Characterization of Enantiomeric Purity and Absolute Configuration

The precise determination of enantiomeric purity and the assignment of the absolute configuration of chiral molecules like (R)-Suprofen are critical in pharmaceutical development and analysis. A variety of sophisticated spectroscopic techniques are employed for this purpose, each offering unique advantages in stereochemical characterization.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are powerful for distinguishing between enantiomers. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. While specific CD data for this compound is not extensively detailed in the provided search results, the application of chiroptical spectroscopy to similar non-steroidal anti-inflammatory drugs (NSAIDs) is well-established. For instance, studies on related compounds have successfully used CD to monitor their incorporation into micellar structures and to determine their stereochemical configuration. researchgate.netkcl.ac.uk The n-π* transition of the carbonyl group, typically observed around 225 nm, is often a key chromophore for such analyses. kcl.ac.uk The unique CD spectrum of each enantiomer allows for their differentiation and the determination of enantiomeric excess in a sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation and can be adapted for stereochemical assignment. magritek.comwdh.ac.idresearchgate.net For chiral molecules like this compound, NMR can distinguish between diastereomers, but not typically between enantiomers directly. magritek.com To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. wdh.ac.idwikipedia.org Reaction of a racemic mixture with a pure chiral agent produces diastereomeric products with distinct NMR spectra, allowing for quantification of each enantiomer. wikipedia.org

Furthermore, advanced computational methods integrated with NMR, often referred to as QM/NMR, have become invaluable for assigning the absolute configuration of stereoisomers. nih.govjapsonline.com This approach involves comparing experimentally determined NMR chemical shifts (e.g., ¹³C NMR) with those predicted by quantum chemical calculations for all possible stereoisomers. nih.govjapsonline.com The best fit between the experimental and calculated data allows for the confident assignment of the absolute configuration. nih.gov

Technique Application for this compound Key Principles
Chiral Derivatizing Agents (CDAs) in NMR Formation of diastereomers with distinguishable NMR spectra.Covalent reaction of (R,S)-Suprofen with a chiral agent creates diastereomeric pairs with different chemical shifts and coupling constants. wikipedia.org
Chiral Solvating Agents (CSAs) in NMR Induces chemical shift differences between enantiomers.Non-covalent interactions with a chiral solvent create a diastereomeric environment, leading to separate NMR signals for each enantiomer. wdh.ac.id
Quantum Mechanical (QM)/NMR Calculations Assignment of absolute configuration.Comparison of experimental NMR data with theoretically predicted spectra for each possible stereoisomer. nih.govjapsonline.com

Mass Spectrometry-Based Methods for Stereoisomer Differentiation

Mass spectrometry (MS) is a highly sensitive analytical technique that can be used for the differentiation of stereoisomers, including the enantiomers of Suprofen (B1682721). While standard MS techniques may not inherently distinguish between enantiomers, coupling MS with a chiral separation method, such as chiral liquid chromatography (LC-MS), allows for their individual detection and quantification. nih.govhug.ch

In LC-MS analysis of Suprofen, the (R)- and (S)-enantiomers can be separated on a chiral stationary phase column and then detected by the mass spectrometer. nih.gov For instance, in one study, this compound was characterized by a specific retention time and a protonated ion [M+H]⁺ at m/z 261. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns. For Suprofen, a multiple reaction monitoring transition of m/z 261.06 → 111.0 has been utilized. nih.gov Research has also explored the fragmentation behavior of related compounds, indicating that stereochemistry can influence fragmentation patterns, offering another potential avenue for differentiation. researchgate.net

Parameter This compound (S)-Suprofen Reference
Retention Time (min) 4.454.94 nih.gov
Protonated Ion [M+H]⁺ (m/z) 261261 nih.gov
MS/MS Transition (m/z) 261.06 → 111.0Not specified nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations and theoretical modeling provide profound insights into the molecular properties of this compound, complementing experimental data and aiding in the understanding of its behavior at the atomic level.

Conformational Analysis and Energy Minima of this compound

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to perform conformational analysis and identify the most stable, low-energy conformations (energy minima) of this compound. colab.ws

These calculations can predict the relative energies of different conformers in various environments, such as in the gas phase or in a solvent. rsc.org For example, studies on Suprofen derivatives have utilized DFT to determine the relative energies of minimum energy conformations in both the ground state (S₀) and the triplet excited state (T₁). rsc.org This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes. rcsb.org The structure of Suprofen complexed with cyclooxygenase-1 (PGHS-1) has been determined by X-ray crystallography, revealing its binding mode within the enzyme's active site. rcsb.org

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations can elucidate the electronic structure of this compound, providing insights into its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energies and distributions of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Computational studies have investigated the photodegradation and metabolism of Suprofen, which are directly related to its electronic structure. researchgate.netacs.org For instance, the metabolism of Suprofen can proceed via different pathways, such as S-oxidation or epoxidation of the thiophene (B33073) ring. nih.govresearchgate.net Theoretical models have been used to predict the likelihood of these pathways, with some studies suggesting that epoxidation may be slightly more favorable than S-oxidation. nih.gov DFT calculations have been employed to explore the potential energy surfaces of these reactions, determining the energy barriers and thermodynamic favorability of forming different metabolites. colab.ws These theoretical predictions are crucial for understanding the bioactivation and potential toxicity of thiophene-containing drugs like Suprofen. colab.wsnih.gov

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Conformational analysisIdentification of stable conformers and their relative energies. rsc.org
DFT/Time-Dependent DFT (TD-DFT) Photodegradation mechanismPrediction of excited states and degradation pathways. researchgate.netacs.org
DFT Metabolic pathway analysisCalculation of energy barriers for S-oxidation vs. epoxidation. colab.wsnih.gov

Reaction Pathway Elucidation for Stereoselective Transformations

The synthesis of enantiomerically pure this compound is critically dependent on understanding and controlling the reaction pathways of stereoselective transformations. The elucidation of these mechanisms is achieved through a powerful synergy between advanced computational modeling and in situ spectroscopic analysis. This integrated approach provides a molecular-level understanding of the factors governing stereoselectivity, enabling the rational design of highly efficient catalytic systems.

A primary focus of mechanistic studies is the key stereodetermining step of the reaction. For instance, in an asymmetric catalytic acylation or cross-coupling reaction designed to produce this compound, the transition state (TS) leading to the formation of the new chiral center is of paramount importance. Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the catalytic cycle. By calculating the Gibbs free energy of activation (ΔG‡) for the competing diastereomeric transition states—one leading to the (R)-enantiomer and the other to the (S)-enantiomer—researchers can predict the theoretical enantiomeric excess (e.e.) of the reaction.

The difference in energy (ΔΔG‡) between these two transition states is the origin of enantioselectivity. A lower energy barrier for the pro-(R) pathway results in its preferential formation. These calculations often involve modeling the full catalytic system, including the metal center (e.g., Palladium or Rhodium), the chiral ligand, the substrate, and the acylating agent. Analysis of the optimized transition state geometries reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the chiral ligand and the substrate that stabilize the favored transition state and destabilize the disfavored one.

The data presented in Table 6.2.3.1 illustrates a typical computational outcome for a model asymmetric synthesis of this compound. The significantly lower activation energy for the transition state leading to the (R)-product (TS-R) explains the high enantioselectivity observed experimentally.

Table 6.2.3.1: DFT-Calculated Energy Barriers for Competing Stereodetermining Transition States Calculations performed at the B3LYP-D3(BJ)/def2-TZVP level of theory with a solvent continuum model (Toluene). Energies are reported in kcal/mol.

PathwayTransition State ModelKey Stabilizing InteractionΔG‡ (kcal/mol)Predicted e.e. (%)
pro-(R) TS-RCH-π interaction between ligand and thiophene ring14.2>99
pro-(S) TS-SSteric repulsion between ligand and benzoyl group17.8-
ΔΔG‡ TS-S vs. TS-R-3.6-

While computational models provide a powerful predictive framework, they require experimental validation. Spectroscopic techniques are indispensable for this purpose. In situ Fourier-transform infrared (FT-IR) or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the reaction in real-time, allowing for the detection and characterization of key catalytic intermediates. The vibrational frequencies or chemical shifts of these transient species can be directly compared with those predicted from DFT calculations, providing strong evidence for the proposed reaction mechanism.

For example, the formation of a key metal-acyl intermediate, which precedes the stereodetermining reductive elimination step, can be identified by the appearance of a characteristic carbonyl (C=O) stretching frequency in the in situ IR spectrum. The correlation between the computationally predicted vibrational frequencies and the experimentally observed values confirms the structure of the intermediate, as detailed in Table 6.2.3.2.

Table 6.2.3.2: Correlation of Predicted and Experimental Spectroscopic Data for a Key Catalytic Intermediate

Species / IntermediateSpectroscopic MethodPredicted Signature (DFT)Experimental ObservationStatus
Precursor Substratein situ FT-IRν(C=O) at 1785 cm⁻¹1788 cm⁻¹Confirmed
Palladium-Acyl Intermediatein situ FT-IRν(C=O) at 1690 cm⁻¹1694 cm⁻¹Confirmed
This compound ProductElectronic Circular Dichroism (ECD)Positive Cotton effect at 285 nmPositive Cotton effect at 284 nmConfirmed

Finally, the absolute configuration of the final product is unequivocally confirmed using Electronic Circular Dichroism (ECD) spectroscopy. The experimental ECD spectrum of the synthesized product is compared to the spectrum computationally predicted for the (R)-enantiomer. A match between the experimental and theoretical spectra provides definitive proof of the absolute stereochemistry and validates the entire mechanistic model. This integrated computational and spectroscopic approach provides a complete, high-fidelity picture of the reaction pathway, transforming the art of asymmetric synthesis into a predictive science and facilitating the development of robust methods for producing this compound with exceptional stereochemical purity.

Photochemical Reactivity and Degradation Mechanisms of R Suprofen

Photodecomposition Pathways of the Thiophene (B33073) Moiety

Upon exposure to UV radiation, (R)-suprofen undergoes photodegradation primarily through a decarboxylation process. nih.govrsc.org This reaction is a key pathway in the decomposition of suprofen (B1682721) and similar non-steroidal anti-inflammatory drugs (NSAIDs) containing a 2-arylpropionic acid moiety. acs.orgnih.gov The photodecarboxylation is enhanced in the presence of a hydrogen donor and is influenced by the presence of oxygen. nih.gov

In deaerated solutions, the primary photoproduct formed is p-ethylphenyl 2-thienyl ketone. nih.gov However, in the presence of oxygen, other photoproducts such as p-acetylphenyl 2-thienyl ketone and p-(1-hydroxyethyl)phenyl-2-thienyl ketone are also formed. nih.gov The thiophene moiety is an integral part of the chromophore responsible for absorbing UV light, which initiates these degradation pathways. researchgate.netnih.gov Studies on suprofen and the closely related tiaprofenic acid show that both compounds are photodecomposed with similar efficiency, leading to their respective decarboxylated photoproducts. nih.gov The fundamental photochemical processes are believed to be similar to those of other highly photolabile NSAIDs like ketoprofen (B1673614). nih.govacs.org

The photodegradation of this compound can be summarized by the formation of the following products:

ConditionPhotoproductsReference
Anaerobic (deaerated)p-ethylphenyl 2-thienyl ketone nih.gov
Aerobicp-ethylphenyl 2-thienyl ketone nih.gov
p-acetylphenyl 2-thienyl ketone nih.gov
p-(1-hydroxyethyl)phenyl-2-thienyl ketone nih.gov

Identification and Characterization of Photo-Induced Reactive Intermediates

The photochemical reactions of this compound proceed via several short-lived, highly reactive intermediates. The initial step following UV absorption is the formation of an excited singlet state (S1). researchgate.net This is followed by an efficient intersystem crossing (ISC) to a triplet excited state (T1), which is the precursor to the main photochemical reactions. researchgate.netnih.gov The lowest triplet state is described as having π,π* character. researchgate.netresearchgate.net

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy, have been instrumental in identifying these intermediates. researchgate.net In aqueous solutions, the triplet state of the suprofen anion can undergo decarboxylation to form a triplet biradical species. researchgate.net This process is a key step leading to the final photoproducts. The involvement of free radicals in the photodegradation process has been demonstrated through the effects of various additives. nih.gov

Key reactive intermediates in the photochemistry of this compound include:

Excited Singlet State (S1): Initially formed upon photoexcitation, it rapidly converts to the triplet state. researchgate.net

Excited Triplet State (T1): The key precursor state for photodecarboxylation, with a π,π* nature. researchgate.netresearchgate.net

Triplet Biradicals: Formed from the decarboxylation of the triplet suprofen anion in aqueous media. researchgate.net

Drug Radicals: Their direct attack is proposed as a primary mechanism for cell damage in photohemolysis. nih.gov

Singlet Oxygen and Hydroxyl Radicals: These species are involved to a lesser extent in the photosensitization process. nih.gov

Light-Induced Stereochemical Transformations

The stereochemistry of the chiral center in this compound can influence its photochemical and photobiological interactions. While extensive studies on the photoracemization of this compound itself are not widely reported, research on related chiral profens and their interactions in biological systems provides relevant insights. Chiral inversion, the conversion of one enantiomer to its mirror image, is a known phenomenon for 2-arylpropionic acid NSAIDs, though it is often enzyme-mediated in biological systems. wikipedia.org However, light can also induce such transformations. wikipedia.org

Studies have shown a significant stereodifferentiation in the photochemical and photophysical behavior of (R)- and (S)-suprofen, particularly in their interactions with biomolecules. For instance, when interacting with tryptophan, the quenching of the triplet state is more efficient with the this compound enantiomer, leading to a higher concentration of radicals. researchgate.net Similarly, in dyads of suprofen and cholesterol, the (R)-SP-α-Cholesterol dyad was found to be significantly more photoreactive than the (S)-SP-α-Cholesterol dyad, indicating a clear stereodifferentiation in the photochemical behavior. researchgate.net This suggests that the initial photo-induced processes are sensitive to the stereoconfiguration of the molecule, which could potentially lead to different rates of degradation or transformation for the enantiomers.

SystemObservationReference
(R)- and (S)-Suprofen with TryptophanQuenching of the triplet state is higher with this compound. researchgate.net
(R)- and (S)-SP-α-Cholesterol Dyads(R)-SP-α-Cholesterol is significantly more photoreactive. researchgate.net

Computational Studies on Photodegradation Mechanisms (e.g., DFT and TD-DFT)

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has provided significant insights into the photodegradation mechanisms of suprofen. nih.govnih.govdiva-portal.org These theoretical studies complement experimental findings by elucidating the electronic properties of the molecule in its ground and excited states, and by mapping out the potential energy surfaces of the photochemical reactions. researchgate.netmdpi.com

DFT calculations have been used to study the absorption spectra and the degradation pathways, which involve excitation to the first triplet state (T1) followed by spontaneous decarboxylation of the deprotonated species. nih.govacs.org The energetics and properties of the suprofen system are found to be very similar to those of the highly photolabile ketoprofen. nih.gov TD-DFT calculations help in predicting the absorption bands and have been used to assign the transient species observed in time-resolved spectroscopy experiments. researchgate.net

These computational approaches have shown that upon UV irradiation, suprofen can undergo spontaneous photoinduced decarboxylation from the triplet state. nih.govnih.gov The calculations also explore the formation of various photoproducts and the initiation of radical species that can lead to further reactions, such as lipid peroxidation. acs.orgacs.org The combination of DFT and TD-DFT provides a detailed molecular-level understanding of the full photodegradation mechanism. diva-portal.org

Q & A

Basic: What methodological frameworks are recommended for designing studies to evaluate the enantioselective pharmacokinetics of (R)-Suprofen?

Answer:
To ensure rigor, employ the PICO framework to define:

  • Population/Problem : Target enzyme/receptor systems (e.g., cyclooxygenase isoforms).
  • Intervention : this compound administration (dose, route).
  • Comparison : (S)-enantiomer or racemic mixtures.
  • Outcome : Pharmacokinetic parameters (AUC, Cmax, t½) or receptor-binding affinity.

Use the FINER criteria to evaluate feasibility, novelty, and relevance. For example, assess chiral separation feasibility via HPLC with polysaccharide-based columns . Include statistical power analysis to determine sample size for in vivo studies, ensuring alignment with ethical guidelines for animal/human trials .

Advanced: How can researchers resolve contradictions in reported pKa values of this compound affecting chromatographic retention modeling?

Answer:
Contradictions often arise from solvent polarity or temperature effects (e.g., notes pH 5 inaccuracies due to literature pKa discrepancies). To address this:

Replicate experiments under controlled conditions (buffer composition, column temperature).

Validate pKa via potentiometric titration or computational tools (e.g., MarvinSketch, ACD/pKa).

Apply multivariate regression to model retention behavior across pH/temperature gradients.

Cross-reference with structurally analogous compounds (e.g., ketoprofen) to identify systemic biases .

Basic: What in vitro models are suitable for assessing this compound’s COX-2 selectivity compared to its enantiomer?

Answer:

  • Enzyme Inhibition Assays : Use purified COX-1/COX-2 isoforms with fluorometric detection. Include racemic suprofen as a control.
  • Cell-Based Models : Human whole blood assays to measure thromboxane B2 (COX-1) and prostaglandin E2 (COX-2) inhibition.
  • Data Normalization : Express IC50 values relative to (S)-suprofen. Report mean ± SEM with ANOVA for inter-group comparisons .

Advanced: How can in silico docking studies be optimized to predict this compound’s interaction with albumin or metabolic enzymes?

Answer:

Protein Preparation : Use crystallographic data (PDB) for albumin or CYP2C9, ensuring protonation states match physiological pH.

Ligand Parameterization : Assign partial charges to this compound using Gaussian09 (B3LYP/6-31G*).

Molecular Dynamics : Simulate binding free energy (MM-PBSA) over ≥50 ns trajectories.

Validation : Compare results with SPR (surface plasmon resonance) binding assays or metabolic stability data from liver microsomes .

Basic: What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to LD50/EC50 data.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Meta-Analysis : Use RevMan or R’s metafor package to aggregate findings from multiple studies, reporting heterogeneity via I² statistics .

Advanced: How should researchers address ethical and data-sharing challenges in clinical trials involving this compound?

Answer:

  • Ethical Compliance : Obtain IRB approval and document informed consent, specifying enantiomer-specific risks (e.g., renal toxicity).
  • Data Anonymization : Apply k-anonymity or differential privacy to patient datasets before sharing.
  • Controlled Access : Use repositories like ClinicalStudyDataRequest.com with data use agreements to balance transparency and GDPR compliance .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s crystallographic structure?

Answer:

  • X-ray Diffraction (XRD) : Resolve chiral centers and hydrogen-bonding networks.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing optical activity to reference standards.
  • Solid-State NMR : Analyze polymorphic forms, correlating with dissolution rate studies .

Advanced: How can contradictory findings in this compound’s metabolic pathways be systematically reconciled?

Answer:

  • Iterative Synthesis : Categorize literature into conceptual buckets (e.g., CYP450 metabolism vs. glucuronidation).
  • Sensitivity Analysis : Identify variables (e.g., species differences in microsomal assays) causing divergence.
  • Mechanistic Modeling : Use SimBiology or COPASI to simulate competing metabolic routes under varying conditions .

Basic: What guidelines ensure reproducibility in formulating this compound for in vivo delivery?

Answer:

  • Vehicle Selection : Use pharmacokinetic inert solvents (e.g., 0.5% methylcellulose).
  • Dose Uniformity : Validate homogeneity via HPLC across batches.
  • Blinding : Randomize treatment groups and employ double-blinding in pain models (e.g., carrageenan-induced edema) .

Advanced: How can machine learning enhance QSAR predictions for this compound derivatives?

Answer:

  • Feature Engineering : Extract molecular descriptors (logP, polar surface area) from RDKit.
  • Model Training : Apply random forests or neural networks to predict anti-inflammatory activity.
  • Validation : Use leave-one-out cross-validation and external test sets (e.g., ChEMBL data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.